Cas no 321967-69-5 (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide)

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide is a specialized organic compound featuring a tetrahydrobenzothiophene core functionalized with a cyano group and an amide-linked 2,4-dinitrobenzene moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry, particularly for the development of heterocyclic compounds and pharmacologically active molecules. The presence of electron-withdrawing nitro and cyano groups enhances its reactivity in nucleophilic substitution and cyclization reactions. Its rigid framework and functional diversity render it suitable for applications in medicinal chemistry and materials science, where precise molecular design is critical. The compound is typically handled under controlled conditions due to its potential sensitivity.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide structure
321967-69-5 structure
Product Name:N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide
CAS No:321967-69-5
MF:C16H12N4O5S
MW:372.355281829834
CID:6380141
PubChem ID:3109915
Update Time:2025-05-20

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide
    • N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,4-dinitrobenzamide
    • AKOS000611887
    • SR-01000315363-1
    • Oprea1_765046
    • F0016-0397
    • Oprea1_647538
    • 321967-69-5
    • SR-01000315363
    • Benzamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)-2,4-dinitro-
    • Inchi: 1S/C16H12N4O5S/c17-8-12-10-3-1-2-4-14(10)26-16(12)18-15(21)11-6-5-9(19(22)23)7-13(11)20(24)25/h5-7H,1-4H2,(H,18,21)
    • InChI Key: QLPYUALIKXSSMU-UHFFFAOYSA-N
    • SMILES: S1C(=C(C#N)C2=C1CCCC2)NC(C1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 372.05284067g/mol
  • Monoisotopic Mass: 372.05284067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 639
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 173Ų

Experimental Properties

  • Density: 1.55±0.1 g/cm3(Predicted)
  • Boiling Point: 544.0±50.0 °C(Predicted)
  • pka: 9.76±0.20(Predicted)

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide Pricemore >>

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Additional information on N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide

Professional Introduction to N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide (CAS No. 321967-69-5)

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide (CAS No. 321967-69-5) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a benzothiophene core and nitro-substituted benzamide functionalities. The benzothiophene moiety is particularly noteworthy due to its presence in numerous bioactive natural products and pharmacologically relevant molecules, while the nitro groups introduce additional reactivity and potential for further chemical manipulation.

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The introduction of the cyano group at the 3-position of the tetrahydropyranocoumarin scaffold enhances the electrophilicity of the molecule, making it a valuable intermediate for further functionalization. Additionally, the presence of two nitro groups at the 2 and 4 positions on the benzamide component contributes to its reactivity in various chemical transformations.

In recent years, there has been a surge in interest regarding heterocyclic compounds with benzothiophene cores due to their demonstrated biological activity. Studies have shown that these molecules exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The nitro-substituted benzamide moiety further expands the potential applications of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide, as nitroaromatic compounds are known to possess significant therapeutic potential.

The compound's structural features make it an attractive candidate for use in drug discovery programs aimed at identifying novel therapeutic agents. The benzothiophene ring is a common structural motif in many approved drugs and drug candidates, owing to its ability to interact with biological targets in a favorable manner. Furthermore, the nitro groups can be readily reduced to amino groups under specific conditions, allowing for further derivatization and exploration of different pharmacological profiles.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before they are synthesized in the laboratory. By leveraging these computational tools, scientists can identify promising candidates like N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide that are likely to exhibit desirable properties. This approach has significantly accelerated the drug discovery process and has led to the identification of several novel compounds with therapeutic potential.

The synthesis and characterization of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide have also provided valuable insights into the development of new synthetic methodologies. For instance, the introduction of cyano groups into complex heterocyclic frameworks can be challenging due to issues such as regioselectivity and side reactions. However, recent studies have demonstrated effective strategies for achieving high yields and selectivity in these transformations.

The potential applications of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,4-dinitrobenzamide extend beyond pharmaceuticals into other areas such as materials science and agrochemicals. The unique structural features of this compound make it a versatile building block for designing novel materials with specific properties. Additionally,its reactivity allows for the creation of derivatives that may find applications in crop protection agents.

In conclusion,N-(3-cyano-4,5,6,7-tetrahydro-l-benzothiophen-l)-
2,4-dinitrobenzamide (CAS No. 321967
-69-S) is a multifaceted compound with significant potential in various fields。 Its intricate structure,which includes a benzothiophene core and nitro-substituted benzamide functionalities,makes it an attractive candidate for further research and development。 The compound's reactivity and versatility make it a valuable tool for synthetic chemists,while its potential biological activity suggests that it may play an important role in future drug discovery efforts。

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